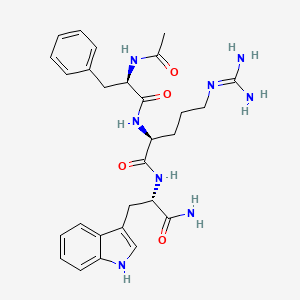

Ac-DPhe-Arg-Trp-NH2

Description

Properties

IUPAC Name |

(2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUFURZWPZEOH-KMDXXIMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Immobilization

SPPS remains the gold standard for synthesizing Ac-DPhe-Arg-Trp-NH2 due to its scalability and minimized racemization risks. The process begins with anchoring the C-terminal amino acid (tryptophan) to a resin. Common resins include:

-

Rink amide resin : For C-terminal amide functionalization.

-

Wang resin : For acid-labile anchoring with Fmoc-protected amino acids.

The immobilization of Fmoc-Trp-OH involves activating the carboxyl group with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

Sequential Amino Acid Coupling

The peptide chain is elongated via iterative deprotection and coupling:

-

Deprotection : Fmoc removal using 20% piperidine in DMF (2 × 5 min).

-

Activation : Fmoc-Arg(Pbf)-OH and Fmoc-DPhe-OH are activated with DIC/HOBt (1:1:1 molar ratio).

-

Coupling : Reactions proceed for 1–2 hours under nitrogen, monitored via Kaiser test.

Critical considerations:

Acetylation and Cleavage

After sequence assembly:

-

N-terminal acetylation : 5% acetic anhydride in DMF (30 min).

-

Cleavage : A mixture of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates the peptide from the resin.

Solution-Phase Synthesis

Fragment Condensation

For larger-scale production, solution-phase methods avoid resin costs. The patent US20120226018A1 outlines fragment condensation for analogous peptides:

Challenges in Solution-Phase Synthesis

-

Low yields : Fragment condensation often results in 40–60% yields due to steric hindrance.

-

Purification complexity : Intermediates require chromatography, increasing time and cost.

Oxidative and Reductive Modifications

While Ac-DPhe-Arg-Trp-NH2 lacks disulfide bonds, related peptides in literature highlight oxidative strategies for analogs:

-

Iodine oxidation : Converts protected cysteine residues to disulfides (e.g., Acm to Cys-Cys).

-

Hydrogen peroxide : Modifies tryptophan indole rings but risks over-oxidation.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| SPPS | 70–85 | 95–98 | High | Low racemization, automation |

| Solution-phase | 40–60 | 85–90 | Moderate | Cost-effective for large batches |

Critical Research Findings

Stereochemical Integrity

Coupling Reagent Impact

-

HATU vs. DIC/HOBt : HATU improves coupling efficiency (98% vs. 92%) but increases costs.

Industrial Adaptation

-

Automated SPPS : Reduces synthesis time from 48 hours to 12 hours for 100 g batches.

Chemical Reactions Analysis

Types of Reactions

Ac-DPhe-Arg-Trp-NH2 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives .

Scientific Research Applications

Ac-DPhe-Arg-Trp-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Ac-DPhe-Arg-Trp-NH2 involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the compound activates the G protein-coupled receptor (GPCR) signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) production. This signaling cascade ultimately results in various physiological effects, such as modulation of energy homeostasis and appetite regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their pharmacological profiles are summarized below:

Key Insights from Comparative Studies

- Role of the His Residue: The tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ (1) demonstrates nanomolar potency across all MCRs, whereas the tripeptide Ac-DPhe-Arg-Trp-NH₂ (3) shows micromolar activity. This highlights the His residue’s critical role in stabilizing receptor interactions .

- Stereochemical Specificity : Replacement of D-Phe with L-Phe (compound 2 and 4) results in >100-fold potency loss, emphasizing the necessity of the D-configuration for receptor binding .

Functional Trade-offs

While Ac-DPhe-Arg-Trp-NH₂ lacks the potency of larger melanocortin agonists, its simplified structure offers advantages in synthetic accessibility and pharmacokinetic optimization. However, its micromolar-level activity limits therapeutic utility compared to nanomolar-potency analogues like Ac-His-DPhe-Arg-Trp-NH₂ .

Notes

Proteolytic Stability: β-amino acid substitutions (e.g., β³hPhe) are associated with enhanced resistance to peptidases but may compromise receptor binding .

Structural Sensitivity: Minor modifications (e.g., His removal or Phe stereochemistry) drastically alter MCR activity, underscoring the precision required in peptide design .

Therapeutic Potential: Compounds like Ac-His-DPhe-Arg-Trp-NH₂ remain more viable for drug development due to superior potency, though Ac-DPhe-Arg-Trp-NH₂ serves as a foundational scaffold for SAR studies .

Q & A

How can researchers ensure reproducibility in synthesizing Ac-DPhe-Arg-Trp-NH2, and what analytical methods are critical for characterization?

Basic Question

To achieve reproducibility, document synthesis protocols in detail, including solvent systems, reaction temperatures, and purification steps (e.g., HPLC gradients). Characterization should combine mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. For purity assessment, use high-resolution chromatographic methods (e.g., UPLC with UV/Vis detection) . Appendices should include raw spectral data (e.g., NMR peaks at δ 7.2–8.1 ppm for aromatic protons) to enable replication .

What experimental designs are optimal for evaluating Ac-DPhe-Arg-Trp-NH2’s binding affinity to melanocortin receptors (e.g., MC1R/MC4R)?

Basic Question

Use radioligand displacement assays with competitive binding protocols. Include positive controls (e.g., α-MSH) and negative controls (vehicle-only wells). Optimize cell membrane preparation to preserve receptor integrity, and validate results with dose-response curves (e.g., IC₅₀ calculations via nonlinear regression). Triplicate runs and blinded data analysis minimize bias .

How should researchers resolve contradictions in reported EC₅₀ values for Ac-DPhe-Arg-Trp-NH2 across different assay systems?

Advanced Question

Contradictions often arise from assay variability (e.g., cell type, receptor density). Conduct meta-analyses comparing experimental conditions, and apply standardized normalization (e.g., % maximal α-MSH response). Use statistical tools like ANOVA to identify confounding variables (e.g., buffer composition). Cross-validate findings with orthogonal assays (e.g., cAMP accumulation vs. calcium flux) .

What methodologies are recommended for assessing the peptide’s stability in physiological buffers?

Advanced Question

Design accelerated degradation studies under varying pH (5.0–7.4) and temperature (25–37°C). Quantify degradation products via LC-MS/MS and identify cleavage sites. Use kinetic modeling (e.g., first-order decay constants) to predict shelf-life. Include protease inhibitors in buffers to distinguish chemical vs. enzymatic degradation .

How can researchers integrate computational modeling with experimental data to predict Ac-DPhe-Arg-Trp-NH2’s receptor interaction dynamics?

Advanced Question

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to map binding poses. Validate models using alanine-scanning mutagenesis of receptor residues. Correlate in silico binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .

What strategies address low bioavailability in in vivo studies of Ac-DPhe-Arg-Trp-NH2?

Advanced Question

Explore formulation strategies:

- Lipid nanoparticles : Encapsulate the peptide to enhance intestinal absorption.

- Pro-drug modifications : Introduce ester groups at the C-terminus to improve membrane permeability.

Validate bioavailability via pharmacokinetic profiling (plasma Tmax, AUC) and compare with unmodified peptide .

What statistical approaches are suitable for comparing in vitro potency vs. in vivo efficacy data?

Advanced Question

Use meta-regression to model correlations between IC₅₀ (in vitro) and ED₅₀ (in vivo). Adjust for covariates like administration route and species differences. Apply Bayesian hierarchical models to account for study heterogeneity .

How can researchers validate the specificity of Ac-DPhe-Arg-Trp-NH2 for melanocortin receptors over related GPCRs?

Advanced Question

Screen against receptor panels (e.g., Eurofins Cerep) covering 50+ GPCRs. Use calcium flux assays for off-target activity detection. Confirm specificity via knockout models (e.g., MC1R⁻/⁻ mice) .

What ethical and documentation practices are critical when publishing negative results for Ac-DPhe-Arg-Trp-NH2?

Advanced Question

Disclose all experimental parameters (e.g., batch variability, animal stress indicators) to contextualize findings. Follow FAIR data principles: share raw datasets in repositories like Zenodo with DOIs. Use ARRIVE guidelines for in vivo studies to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.